Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Description
Historical Context and Evolution of Benzofuran (B130515) Chemistry Research
The journey into the world of benzofurans began in the 19th century with the isolation of coumarin, a naturally occurring benzofuran derivative, from the tonka bean. Early research primarily focused on the extraction and characterization of such natural products. The 20th century witnessed a significant shift towards the development of synthetic methods for constructing the benzofuran ring system, enabling chemists to create novel derivatives with tailored properties. This evolution was driven by the recognition of the benzofuran core in a multitude of biologically active natural products and synthetic compounds. nih.gov Over the decades, research has expanded from basic synthesis to intricate mechanistic studies and the application of advanced catalytic systems, solidifying the importance of benzofuran chemistry in modern drug discovery and materials science.
Significance of Benzofuran-2-carboxylate Scaffolds in Synthetic and Mechanistic Studies
Among the various classes of benzofuran derivatives, the benzofuran-2-carboxylate scaffold holds particular importance for several reasons. The ester functionality at the 2-position serves as a versatile handle for a wide range of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into amides, acid chlorides, and other functional groups, providing a gateway to a diverse library of compounds. niscair.res.in
Furthermore, the benzofuran-2-carboxylate system is a common structural motif in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net This has made the synthesis of substituted ethyl benzofuran-2-carboxylates a focal point of many research programs aimed at the discovery of new therapeutic agents. Mechanistic studies involving these scaffolds have also provided valuable insights into the reactivity of the benzofuran ring system, including its behavior in electrophilic substitution and metal-catalyzed cross-coupling reactions.
Research Rationale for Investigating Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
The specific structural features of this compound suggest a deliberate design for its role as a versatile building block in organic synthesis. The presence of a bromine atom at the 6-position is of particular strategic importance. Halogenated organic compounds are frequently employed as key intermediates in the synthesis of more complex molecules, primarily due to their ability to participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 6-position of the benzofuran core, enabling the systematic exploration of structure-activity relationships in drug discovery programs.
The methyl group at the 3-position and the ethyl ester at the 2-position further contribute to the compound's utility. The methyl group can influence the electronic properties and steric environment of the molecule, potentially impacting its reactivity and biological activity. As previously mentioned, the ethyl ester provides a reactive site for further functionalization.
Given the established importance of brominated heterocycles in medicinal chemistry, it is highly probable that this compound is investigated as a key intermediate for the synthesis of novel, biologically active compounds. Its structural motifs are found in various classes of compounds that are of interest for their potential therapeutic applications.
Detailed Research Findings
While a dedicated body of research focusing exclusively on this compound is not extensively documented in publicly available literature, its synthesis and potential applications can be inferred from established methodologies in benzofuran chemistry.
A plausible synthetic route to this compound would likely involve the reaction of a substituted salicylaldehyde (B1680747) with an α-bromo ester. niscair.res.in Specifically, the synthesis could commence from 5-bromosalicylaldehyde, which would react with ethyl 2-bromopropanoate (B1255678) in the presence of a base to yield the target molecule.
The characterization of this compound would rely on standard spectroscopic techniques. The following table outlines the expected data based on the analysis of structurally similar compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrO₃ |
| Molecular Weight | 283.12 g/mol |
| CAS Number | 200185-91-7 |
Interactive Data Table: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and distinct aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the benzofuran ring system, the ethyl group, and the methyl group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |
The primary research application of this compound is likely as a precursor for the synthesis of more complex molecules with potential pharmacological activity. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The ester functionality can be further modified to introduce amide or other functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
ethyl 6-bromo-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-3-15-12(14)11-7(2)9-5-4-8(13)6-10(9)16-11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXXJIYMXCUNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 6 Bromo 3 Methylbenzofuran 2 Carboxylate and Analogous Benzofuran 2 Carboxylates
Classic and Modern Approaches to Benzofuran (B130515) Core Construction
The synthesis of the benzofuran nucleus can be broadly categorized into methods that construct the furan (B31954) ring onto a pre-existing benzene (B151609) derivative or, less commonly, build the benzene ring onto a furan precursor. divyarasayan.org These strategies have evolved from classical acid-catalyzed cyclizations to sophisticated transition-metal-catalyzed transformations. nih.gov
The formation of the benzofuran core is most frequently achieved through intramolecular cyclization of suitably substituted phenolic precursors. A variety of strategies, both classic and modern, have been established to facilitate this key ring-forming step.
Intramolecular Cyclization: This is a cornerstone of benzofuran synthesis. Acid-catalyzed cyclization of α-aryloxycarbonyl compounds or acetals is a traditional and effective method. wuxiapptec.comrsc.org For instance, polyphosphoric acid (PPA) can promote the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com Another classic approach involves the Perkin synthesis, starting from coumarin. jocpr.com Modern variations often employ transition metals. Palladium-catalyzed intramolecular C-O bond formation, such as in Heck-type cyclizations, provides a powerful route to the benzofuran system. nih.gov Similarly, ruthenium-catalyzed cycloisomerization of benzannulated propargylic alcohols offers a chemo- and regioselective pathway. organic-chemistry.org
Annulation Strategies: These methods involve the formation of multiple bonds in a single operation to construct the heterocyclic ring. A [4+1] annulation approach, for example, can be used to construct the 2,3-dihydrobenzofuran (B1216630) scaffold from 2-(2-nitrovinyl)phenols and α-bromoacetophenones, catalyzed by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org Transition-metal-mediated oxidative annulation of phenols with alkynes represents a more direct and atom-economical strategy. researchgate.net For example, copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been developed to afford a range of benzofuran derivatives. researchgate.net
Below is a table summarizing various cyclization and annulation methodologies.
| Methodology | Catalyst/Reagent | Precursors | Key Features |
| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA), H₂SO₄ | Aryl ethers, Acetals | Classic, straightforward method. wuxiapptec.com |
| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂, CuI | o-Iodophenols, Terminal alkynes | Mild conditions, good functional group tolerance. rsc.orgorganic-chemistry.org |
| Oxidative Cyclization | Pd(OAc)₂, Benzoquinone (BQ) | o-Alkenylphenols | Direct C-H functionalization followed by C-O bond formation. nih.gov |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Allyl phenyl ethers | Forms the furan ring from an acyclic diene precursor. divyarasayan.org |
| [4+1] Annulation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-(2-nitrovinyl)phenols, α-bromoacetophenones | Organocatalytic approach to dihydrobenzofurans. rsc.org |
| Oxidative Annulation | Copper salts | Phenols, Internal alkynes | Direct formation from simple, unactivated precursors. researchgate.net |
While building the benzofuran core with desired substituents is a common strategy, direct functionalization of a pre-formed benzofuran ring is an appealing alternative for rapidly generating analogues. hw.ac.uk The reactivity of the benzofuran system dictates the site of substitution. The C2 proton is the most acidic, while the C3 position is generally more nucleophilic. hw.ac.uk
Modern synthetic methods have focused heavily on transition-metal-catalyzed C-H functionalization to achieve high regioselectivity. By employing directing groups, specific C-H bonds can be selectively activated for arylation, alkylation, or other transformations. nih.gov For instance, an 8-aminoquinoline (B160924) (AQ) amide group at the C2 position can direct palladium-catalyzed C-H arylation specifically to the C3 position. nih.govchemrxiv.org This strategy allows for the installation of a wide range of aryl and heteroaryl substituents that would be difficult to introduce via classical methods. nih.gov
Rhodium(III)-catalyzed C-H functionalization of N-phenoxyacetamides with propargyl alcohols, using a synergistic dual-directing-group strategy, enables the regioselective synthesis of benzofuran frameworks. acs.org The regioselectivity of electrophilic substitution reactions like halogenation is also a key consideration. The bromination of 3-methylbenzofuran (B1293835), for example, typically occurs at the C2 position, while substitution on the benzene ring is also possible depending on the conditions and existing substituents. rsc.org
Targeted Synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
The synthesis of this specific molecule requires a multi-step approach that carefully controls the introduction of substituents at the C2, C3, and C6 positions. A plausible and efficient route involves the construction of the benzofuran-2-carboxylate core from a halogenated phenolic precursor.
A common and effective strategy for synthesizing benzofuran-2-carboxylates begins with a substituted salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). niscair.res.inresearchgate.net For the target molecule, the synthesis would logically start with a brominated salicylaldehyde.
Preparation of 4-Bromo-2-hydroxybenzaldehyde (B134324): The required precursor can be synthesized by the regioselective bromination of 2-hydroxybenzaldehyde.
Cyclization to form the Benzofuran Core: The 4-bromo-2-hydroxybenzaldehyde can then undergo cyclization. A well-established method involves reaction with an α-bromo ester in the presence of a base like potassium carbonate (K₂CO₃). niscair.res.in To obtain the 3-methyl substituent, a derivative such as ethyl 2-bromopropanoate (B1255678) would be used. The reaction proceeds via initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation reaction to form the furan ring.
Alternatively, one could start with a pre-formed 3-methylbenzofuran-2-carboxylate and introduce the bromine atom at the C6 position. Halogenation of the benzofuran ring system is a known process. rsc.org Bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid with bromine in acetic acid has been shown to introduce a bromine atom onto the benzene ring. nih.gov This suggests that direct bromination of ethyl 3-methylbenzofuran-2-carboxylate could potentially yield the 6-bromo derivative, although control of regioselectivity between the available positions on the benzene ring (C4, C5, C6, C7) would be critical.
| Halogenation Approach | Starting Material | Reagent | Key Consideration |
| Precursor Halogenation | 2-Hydroxybenzaldehyde | Bromine (Br₂) | Control of regioselectivity during bromination of the phenol. |
| Post-Cyclization Halogenation | Ethyl 3-methylbenzofuran-2-carboxylate | N-Bromosuccinimide (NBS) or Br₂ | Achieving selective bromination at the C6 position over other sites. nih.gov |
If the synthetic route proceeds through the formation of 6-bromo-3-methylbenzofuran-2-carboxylic acid, a final esterification step is required to yield the target ethyl ester.
Esterification: This is a standard transformation in organic synthesis.
Fischer Esterification: The carboxylic acid can be refluxed with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com
Acid Chloride Formation: A more reactive approach involves converting the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. niscair.res.ingoogle.com The resulting acid chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine, to afford the ethyl ester in high yield under mild conditions. niscair.res.in
The introduction of the key functional groups—the C6 bromo group, the C3 methyl group, and the C2 ethyl carboxylate—is typically integrated into the main synthetic sequence rather than being performed on the final benzofuran nucleus, as this generally provides better control over regiochemistry. The synthesis starting from 4-bromo-2-hydroxybenzaldehyde and ethyl 2-bromopropanoate, for example, introduces all three key functional groups in a controlled manner during the core construction.
Development of Novel Synthetic Pathways for Derivatization
This compound is not only a synthetic target but also a versatile intermediate for the creation of more complex molecules. The functional groups present on the scaffold serve as handles for further chemical modification.
The bromo group at the C6 position is particularly valuable for derivatization. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids can be used to introduce diverse aromatic substituents at the C6 position. nih.gov
Heck Coupling: Reaction with alkenes allows for the formation of carbon-carbon double bonds, extending the carbon framework. nih.gov
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated benzofuran derivatives. divyarasayan.org
The ester group at the C2 position can also be readily modified.
Hydrolysis: Saponification with a base like sodium hydroxide (B78521) will convert the ester back to the carboxylic acid.
Amidation: The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU) or by first converting it to an acid chloride. chemrxiv.org This allows for the synthesis of a library of benzofuran-2-carboxamides. A two-step, one-pot transamidation protocol has also been developed for related systems, enabling efficient conversion of esters or amides to other amides. nih.gov
These derivatization pathways allow the core structure of this compound to be elaborated into a diverse library of compounds for further investigation.
Transition-Metal Catalysis in Benzofuran Synthesis
Transition metals are of paramount importance in modern organic synthesis, catalyzing a vast number of reactions to construct complex molecular architectures like the benzofuran nucleus. nih.gov Catalytic systems involving individual transition metals or bimetallic combinations have been extensively reported for the construction of the benzofuran core. nih.gov
Palladium-Based Catalysis: Palladium has been widely employed for the synthesis of benzofuran derivatives. nih.gov A common strategy involves the palladium-catalyzed Sonogashira coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization. nih.gov For instance, the use of a (PPh₃)PdCl₂ catalyst with copper iodide as a co-catalyst facilitates this transformation. nih.gov Another powerful palladium-catalyzed method is the intramolecular Heck reaction. nih.gov Furthermore, palladium acetate (B1210297) has been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.gov Recent advances include palladium-catalyzed C-H arylation, which allows for the direct functionalization of the benzofuran scaffold at the C3 position using an 8-aminoquinoline (8-AQ) directing group. nih.govmdpi.com This method has been successfully applied to a range of aryl iodides and benzofuran substrates. nih.govmdpi.com
Copper-Based Catalysis: Copper catalysts are also instrumental in benzofuran synthesis. One-pot multicomponent reactions utilizing copper catalysts can generate diverse benzofuran derivatives in good to excellent yields (70–91%). nih.gov For example, a copper-catalyzed reaction between salicylaldehydes, secondary amines, and terminal alkynes proceeds via an iminium ion intermediate, followed by the attack of a copper acetylide and subsequent intramolecular cyclization. nih.gov Copper catalysis is also effective in decarboxylative intramolecular C(sp²)-O coupling reactions, constructing benzofurans from corresponding coumarins. organic-chemistry.org
Other Transition Metals:
Nickel: Nickel catalysts have been utilized to activate intramolecular nucleophilic addition reactions, providing a novel and efficient methodology for synthesizing benzofuran derivatives. nih.govorganic-chemistry.org
Rhodium: Rhodium-based catalysts have gained considerable importance in organic synthesis and have been applied to the multicomponent synthesis of optically active benzofurans. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, AgOAc, NaOAc | Directed C-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl iodides | Direct functionalization at C3 position; broad substrate scope. | nih.govmdpi.com |
| (PPh₃)PdCl₂, CuI | Sonogashira Coupling / Cyclization | Terminal alkynes, Iodophenols | Efficient one-pot synthesis of 2-substituted benzofurans. | nih.gov |
| Copper Bromide (CuBr) | Multicomponent Reaction | Salicylaldehydes, Amines, Calcium carbide | High yields; provides access to amino-substituted benzofurans. | nih.gov |
| Nickel Catalyst | Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | Effective for substrates with both electron-donating and withdrawing groups. | nih.govorganic-chemistry.org |
| Rhodium Catalyst | Multicomponent Synthesis | Vinyl carbonate, Salicylic acid derivative | Enables synthesis of optically active compounds and C4-substituted benzofurans. | nih.gov |
Cascade and Multicomponent Reactions for Scaffold Diversification
Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These approaches minimize purification steps, save time and resources, and enable the rapid diversification of molecular scaffolds.
A notable example is the catalyst-free synthesis of benzofuran derivatives through a cascade reaction between nitroepoxides and salicylaldehydes. acs.orgresearchgate.net This reaction proceeds in the presence of a simple base like K₂CO₃ in DMF at elevated temperatures, affording the desired products in moderate to excellent yields (33–84%). acs.orgresearchgate.net The mechanism involves a sequence of steps including nucleophilic addition, cyclization, and elimination, showcasing the elegance of cascade processes. acs.org
MCRs are particularly powerful for generating libraries of structurally diverse compounds for drug discovery. A practical and versatile microwave-assisted four-component protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides. kcl.ac.uk This method brings together commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles, allowing for the rapid generation of highly functionalized 3-alkylbenzofurans and 3-aminobenzofurans in acceptable yields and short reaction times. kcl.ac.uk The use of microwave irradiation often accelerates reaction rates and improves yields, further enhancing the efficiency of the MCR. kcl.ac.uk
| Reaction Type | Key Reagents | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Cascade Reaction | Nitroepoxides, Salicylaldehydes, K₂CO₃ | DMF, 110 °C | Catalyst-free; good to excellent yields; provides functionalized benzofurans. | acs.orgresearchgate.net |
| Multicomponent Reaction | Amines, 2'-Hydroxyacetophenones, Aldehydes, Benzonitriles | Microwave irradiation, 80-140 °C | Rapid scaffold diversification; short reaction times; transition-metal-free. | kcl.ac.uk |
Green Chemistry Principles in Benzofuran Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of benzofuran synthesis, this involves developing methodologies that are more environmentally benign, for example, by minimizing waste, avoiding toxic solvents, and improving energy efficiency. nih.gov
Solvent-Free and Catalytic Methodologies
A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. To this end, solvent-free reaction conditions represent an ideal scenario. A novel class of benzofuran derivatives has been prepared from euparin, isocyanides, and aldehydes under solvent-free conditions at room temperature. tandfonline.com This reaction is catalyzed by ZnO-nanorods and produces the desired products in excellent yields, demonstrating a green reaction medium. tandfonline.com
Catalyst-free methodologies also align with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. As previously mentioned, the cascade reaction between nitroepoxides and salicylaldehydes proceeds without a catalyst, relying only on a simple base. acs.orgresearchgate.net
Furthermore, the use of alternative, environmentally friendly solvents is a cornerstone of green synthesis. A whole-cell biocatalytic method has been developed for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol in an aqueous medium. nih.gov This biological green method achieves high yield (92%) and excellent enantiomeric excess (>99.9%), showcasing the potential of biocatalysis to perform complex transformations in water, the most benign solvent. nih.gov
Atom Economy and Reaction Efficiency Studies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful.
In benzofuran synthesis, researchers are increasingly designing routes with high atom economy. A novel, atom-economic, base-promoted switchable reaction of 3-alkynyl-4-pyrones with 1,3-dicarbonyl compounds has been developed to produce highly substituted benzofurans. acs.org This method proceeds under mild conditions and maximizes the incorporation of atoms from the starting materials into the complex product. acs.org
Another approach involves visible-light-promoted cyclization of 1,6-enynes and bromomalonates. This reaction proceeds without any photocatalyst, oxidant, transition metal, or additive, representing a highly atom-economic synthetic protocol. nih.gov Such strategies, which avoid stoichiometric reagents and minimize byproduct formation, are crucial for developing truly sustainable synthetic methods for valuable compounds like benzofuran-2-carboxylates.
Elucidation of Reactivity Patterns and Chemical Transformations of Ethyl 6 Bromo 3 Methylbenzofuran 2 Carboxylate Derivatives
Electrophilic Aromatic Substitution and Directed Functionalization
The benzofuran (B130515) ring system is susceptible to electrophilic aromatic substitution, with the reactivity and regioselectivity being heavily influenced by the existing substituents. wikipedia.org The benzene (B151609) portion of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate has three available positions for substitution: C4, C5, and C7. The outcome of further substitution is determined by the cumulative electronic effects of the groups already present on the bicyclic system.
Further bromination of this compound introduces a second bromine atom onto the aromatic ring via an electrophilic aromatic substitution reaction. The position of this substitution is dictated by the directing effects of the substituents already on the ring. wikipedia.orgfiveable.me
Activating Groups: The furan (B31954) oxygen atom is a powerful activating group, directing ortho and para to itself (positions 7 and 5, respectively). The 3-methyl group is also an activating, ortho-para director.
Deactivating Groups: The 6-bromo substituent is a deactivating but ortho-para directing group. fiveable.me The 2-ethoxycarbonyl group is a deactivating group, withdrawing electron density from the ring system. libretexts.org
Considering these competing effects, electrophilic attack is most likely to occur at the positions most activated by the electron-donating groups and least deactivated by the electron-withdrawing groups. The C7 position is activated by the furan oxygen (ortho) and the C5 position is activated by the furan oxygen (para). The directing effects of these groups typically lead to substitution on the benzene ring rather than the already substituted furan ring. stackexchange.com Research on the bromination of substituted benzofurans has shown that the reaction can be regioselective, with reagents like N-bromosuccinimide (NBS) being effective for such transformations. researchgate.net For instance, studies on similarly substituted systems have demonstrated that bromination often occurs at positions activated by electron-donating groups. mdpi.comnih.gov
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| Furan Oxygen | 1 | Activating | Ortho, Para (to positions 7 & 5) |
| Ethyl Carboxylate | 2 | Deactivating | Meta (to itself) |
| Methyl | 3 | Activating | Ortho, Para (to itself) |
The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway. masterorganicchemistry.commsu.edu
Formation of the Sigma Complex: In the initial, rate-determining step, the π-electron system of the benzene ring attacks an electrophile (e.g., Br⁺ from a Br₂/Lewis acid complex), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lumenlearning.comlibretexts.org The stability of this intermediate is crucial in determining the reaction's regioselectivity.
Deprotonation: In the second, fast step, a base removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.comlumenlearning.com
Transformations of the Ester Moiety
The ethyl carboxylate group at the C2 position is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through nucleophilic acyl substitution reactions.
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromo-3-methylbenzofuran-2-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by refluxing the ester with an alkali hydroxide (B78521) like potassium hydroxide (KOH) in an alcoholic solvent such as ethanol (B145695). niscair.res.in The process generally proceeds via a base-catalyzed acyl-oxygen fission (BAC2) mechanism. In this mechanism, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. tdcommons.org
Table 2: Representative Conditions for Ester Hydrolysis
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|
Data based on analogous reactions described in the literature. niscair.res.in
The ester can be converted into amides and hydrazides, which are valuable intermediates for synthesizing more complex heterocyclic structures.
Amidation: The formation of a primary amide, 6-bromo-3-methylbenzofuran-2-carboxamide, can be accomplished by reacting the parent ester with ammonia (B1221849). google.com This reaction often requires elevated temperatures and pressures and may be performed in a solvent like methanol (B129727). The reaction proceeds through a nucleophilic acyl substitution mechanism, where ammonia attacks the carbonyl carbon, leading to the displacement of the ethoxide group. More complex amides can be formed by reacting the ester with primary or secondary amines, sometimes requiring activation of the ester or conversion to a more reactive acyl chloride intermediate. nih.govdiva-portal.org
Hydrazide Formation: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like methanol or ethanol under reflux yields 6-bromo-3-methylbenzofuran-2-carbohydrazide. researchgate.netresearchgate.net This nucleophilic acyl substitution reaction is a common and efficient method for converting esters to hydrazides. nih.gov The resulting carbohydrazides are versatile building blocks in medicinal chemistry, often used to synthesize compounds like pyrazoles, oxadiazoles, and Schiff bases. researchgate.netnih.gov
Table 3: Synthesis of Amide and Hydrazide Derivatives
| Reagent | Solvent | Conditions | Product Type |
|---|---|---|---|
| Ammonia | Methanol | Heat | Primary Amide |
| Primary/Secondary Amine | Toluene | 60 °C | Secondary/Tertiary Amide |
Data based on general procedures for benzofuran esters. google.comresearchgate.netchemrxiv.org
Diversification via Side Chain Modifications
The 3-methyl group on the benzofuran ring serves as a handle for further functionalization, allowing for the introduction of diverse chemical entities. A common strategy for modifying such benzylic methyl groups is through free radical halogenation.
Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN) can selectively brominate the methyl group to yield Ethyl 6-bromo-3-(bromomethyl)benzofuran-2-carboxylate. youtube.comyoutube.com This reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. The resulting benzylic bromide is a highly versatile intermediate. youtube.com As a potent electrophile, it can readily undergo nucleophilic substitution reactions (SN1 or SN2) with a wide array of nucleophiles, such as amines, alcohols, thiols, and cyanides. This pathway enables the attachment of various side chains at the C3-methyl position, significantly expanding the molecular diversity of the benzofuran scaffold. nih.gov
Reactions at the 3-Methyl Group (e.g., Bromomethylation)
The methyl group at the C-3 position of the benzofuran ring is benzylic in nature, making it susceptible to free-radical halogenation. This reactivity allows for the selective introduction of a functional handle, which can be used for further synthetic elaborations.
A common and effective method for the functionalization of this methyl group is bromination using N-bromosuccinimide (NBS). This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and proceeds under mild conditions to yield the corresponding 3-(bromomethyl) derivative. The selective bromination of the reactive benzofuran-3-ylmethyl group affords ethyl 3-(bromomethyl)benzofuran-2-carboxylate, a key intermediate for subsequent nucleophilic substitution reactions. dergipark.org.tr This transformation is crucial as it converts the relatively inert methyl group into a reactive bromomethyl group, a potent electrophile.
Table 1: Bromomethylation of this compound
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., Benzoyl Peroxide) | Ethyl 6-bromo-3-(bromomethyl)benzofuran-2-carboxylate | Radical Bromination |
Introduction of Diverse Heterocyclic Moieties (e.g., Thiazoles, Isoxazoles, Schiff Bases)
The functionalized derivatives of this compound are valuable precursors for the synthesis of novel compounds where the benzofuran moiety is fused or appended to other heterocyclic rings. These modifications can significantly alter the molecule's chemical and biological properties.
Schiff Bases (Hydrazones)
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with a carbonyl compound. ekb.eg In the context of the title compound, a versatile route to Schiff bases involves a two-step process.
First, the ethyl ester at the C-2 position is converted into the corresponding carbohydrazide. This is achieved through a nucleophilic substitution reaction with hydrazine hydrate, typically under reflux in an alcohol solvent like ethanol. This reaction yields 6-bromo-3-methylbenzofuran-2-carbohydrazide.
Second, this carbohydrazide, which contains a primary amine group (-NH₂), is then condensed with various aromatic or heterocyclic aldehydes or ketones. ijsra.net This acid-catalyzed condensation-elimination reaction results in the formation of a stable hydrazone (a specific type of Schiff base), linking the benzofuran core to another aryl or heteroaryl moiety via a -CONH-N=CH- bridge.
Table 2: Synthesis of Benzofuran-Based Schiff Bases (Hydrazones)
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Hydrazine Hydrate (NH₂NH₂) | 6-bromo-3-methylbenzofuran-2-carbohydrazide | Nucleophilic Acyl Substitution |
| 2 | 6-bromo-3-methylbenzofuran-2-carbohydrazide | Aromatic Aldehyde (Ar-CHO) | N'-(Arylmethylene)-6-bromo-3-methylbenzofuran-2-carbohydrazide | Condensation |
Thiazoles
The thiazole (B1198619) ring is a common feature in many biologically active compounds. The Hantzsch thiazole synthesis is a classical and highly effective method for constructing this heterocycle. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone (or a related electrophile) with a thioamide. mdpi.comorganic-chemistry.org
The intermediate synthesized in section 3.3.1, ethyl 6-bromo-3-(bromomethyl)benzofuran-2-carboxylate, is an ideal substrate for this reaction. The bromomethyl group serves as the electrophilic component. Reaction with a simple thioamide, such as thiourea (B124793), in a suitable solvent like ethanol, leads to the formation of a 2-aminothiazole (B372263) derivative directly attached to the C-3 position of the benzofuran ring. This process provides a direct and efficient route to link these two important heterocyclic systems.
Table 3: Hantzsch Synthesis of Benzofuran-Thiazole Derivatives
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Ethyl 6-bromo-3-(bromomethyl)benzofuran-2-carboxylate | Thiourea (H₂NCSNH₂) | Ethyl 2-amino-4-(6-bromo-2-(ethoxycarbonyl)benzofuran-3-yl)thiazole-5-carboxylate (structure varies based on thioamide) | Hantzsch Thiazole Synthesis |
Isoxazoles
The synthesis of isoxazole-containing benzofurans can be accomplished through several routes, often involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or a cycloaddition reaction. sphinxsai.comnih.govorganic-chemistry.org A plausible pathway starting from this compound involves its conversion into a chalcone (B49325) intermediate. researchgate.net
This multi-step synthesis would first require the transformation of the C-2 ester into a methyl ketone (an acetyl group). This can be achieved by saponification of the ester to the carboxylic acid, followed by conversion to the acid chloride, and then reaction with an appropriate organometallic reagent like dimethylcuprate. The resulting 2-acetyl-6-bromo-3-methylbenzofuran can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (e.g., KOH in ethanol) to form a benzofuran-chalcone derivative (an α,β-unsaturated ketone). researchgate.net
Finally, the cyclization of this chalcone with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic medium yields the desired 3,5-disubstituted isoxazole (B147169) ring, where one substituent is the benzofuran moiety and the other is the aromatic group from the aldehyde. researchgate.net
Table 4: Synthetic Pathway to Benzofuran-Isoxazole Derivatives via a Chalcone Intermediate
| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |
|---|
Advanced Spectroscopic and Crystallographic Studies for Structural and Electronic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry
High-Resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in solution. It provides insights into the connectivity of atoms, the conformation of the molecule, and the electronic environment of the nuclei.
Based on established principles and data from analogous benzofuran (B130515) structures, a predicted ¹H and ¹³C NMR spectrum can be outlined. The aromatic protons (H-4, H-5, and H-7) are expected to appear in the downfield region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the bromine atom and the ester group. The methyl protons at the C3 position would likely resonate as a singlet around δ 2.4-2.6 ppm. The ethyl ester group would present as a quartet (CH₂) around δ 4.3-4.5 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~158 |
| C3 | - | ~118 |
| C3-CH₃ | ~2.5 (s) | ~12 |
| C3a | - | ~128 |
| C4 | ~7.8 (d) | ~125 |
| C5 | ~7.4 (dd) | ~129 |
| C6 | - | ~117 |
| C7 | ~7.6 (d) | ~115 |
| C7a | - | ~155 |
| C=O | - | ~162 |
| O-CH₂ | ~4.4 (q) | ~62 |
Note: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets. Predicted values are based on structure-activity relationships and data from similar compounds.
Long-range couplings, typically observed over four or five bonds (⁴J or ⁵J), provide valuable information about the stereochemistry and conformation of the molecule. In this compound, weak long-range couplings might be observable between the C3-methyl protons and the H-4 proton, as well as between the protons of the ethyl group and the aromatic ring protons, transmitted through the conjugated π-system. The magnitude of these couplings is often dependent on the specific spatial arrangement of the coupled nuclei, following a Karplus-like relationship. Studies on fluorinated amides have demonstrated that long-range couplings can be mediated through space, particularly when a halogen atom is in proximity to a proton ethz.chresearchgate.net.
The bromine atom at the C6 position exerts a significant anisotropic effect, influencing the chemical shifts of nearby protons. Magnetic anisotropy is the phenomenon where the shielding experienced by a nucleus depends on its orientation with respect to the applied magnetic field. The electron cloud of the C-Br bond creates a local magnetic field that is anisotropic. Protons located in the "shielding cone" above or below the C-Br bond axis would be shifted upfield, while those in the deshielding region would be shifted downfield. This effect, combined with the ring current effect from the benzofuran system, leads to the deshielding of the aromatic protons, causing them to resonate at lower fields.
Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes and restricted rotation. For this compound, the most significant dynamic process is the restricted rotation around the single bond connecting the C2 carbon of the benzofuran ring and the carbonyl carbon of the ethyl ester group.
Due to conjugation between the benzofuran π-system and the carbonyl group, this bond possesses partial double-bond character. This restricts free rotation, leading to the existence of two planar rotamers: the s-trans and s-cis conformers. At low temperatures, the interconversion between these rotamers is slow on the NMR timescale, and separate signals for each conformer could potentially be observed. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single time-averaged signal.
By analyzing the changes in the NMR lineshape as a function of temperature (lineshape analysis), the rate constant for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡) for the rotation can then be calculated using the Eyring equation. For esters, these rotational barriers are typically in the range of 10-15 kcal/mol msu.eduresearchgate.net. This value reflects the degree of conjugation and steric hindrance around the rotating bond.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1715-1730 cm⁻¹. Other key vibrations include the C-O stretching of the ester and the furan (B31954) ring, aromatic C=C stretching, and C-H stretching and bending modes. The presence of the bromine atom is indicated by a C-Br stretching vibration, which appears in the far-infrared region, usually between 600 and 500 cm⁻¹.
Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2980-2850 | Aliphatic C-H Stretch (methyl, ethyl) | Medium |
| ~1725 | C=O Stretch (ester) | Strong |
| ~1600, ~1480 | Aromatic C=C Stretch | Medium |
| ~1250 | Asymmetric C-O-C Stretch (ester) | Strong |
| ~1100 | Symmetric C-O-C Stretch (ester) | Strong |
| ~850-800 | Aromatic C-H Out-of-plane Bend | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₁BrO₃. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion (M⁺) and its fragments, with two peaks of similar intensity separated by 2 Da.
The fragmentation pathways of the molecule under electron ionization (EI) can be predicted based on the stability of the resulting ions. The molecular ion would be the parent peak from which fragmentation begins. Common fragmentation patterns for ethyl esters involve the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.
Predicted Fragmentation Pathway:
Molecular Ion (M⁺): The initial ion formed upon ionization.
Loss of Ethoxy Radical: [M - OCH₂CH₃]⁺ results from the cleavage of the ester C-O bond.
Loss of Ethylene: [M - C₂H₄]⁺• forms the corresponding carboxylic acid radical cation.
Loss of Carbon Monoxide: Subsequent loss of CO from fragment ions is common for carbonyl compounds.
Loss of Bromine: Cleavage of the C-Br bond leads to a [M - Br]⁺ fragment.
Table 3: Predicted HRMS Fragments
| m/z (for ⁷⁹Br) | Proposed Fragment |
|---|---|
| 281.9891 | [C₁₂H₁₁⁷⁹BrO₃]⁺ (Molecular Ion) |
| 236.9629 | [C₁₀H₆⁷⁹BrO₂]⁺ ([M - OCH₂CH₃]⁺) |
| 253.9942 | [C₁₀H₇⁷⁹BrO₃]⁺• ([M - C₂H₄]⁺•) |
| 202.0286 | [C₁₂H₁₁O₃]⁺ ([M - Br]⁺) |
X-ray Diffraction Crystallography for Solid-State Structural Determination and Intermolecular Packing
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated benzofuran structures provides insight into its likely solid-state conformation and packing mdpi.comresearchgate.netresearchgate.net.
The benzofuran ring system is expected to be essentially planar. The ethyl carboxylate group at the C2 position may be slightly twisted out of the plane of the benzofuran ring to minimize steric strain.
The crystal packing would be governed by various non-covalent interactions. The bromine atom at the C6 position is a key player in directing the supramolecular assembly through halogen bonding nih.govnih.gov. A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atom of a carbonyl group from a neighboring molecule (Br···O).
Other significant intermolecular interactions would likely include:
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between aromatic or aliphatic C-H groups and the oxygen atoms of the ester carbonyl.
π-π Stacking: The planar aromatic benzofuran rings can stack on top of each other in a parallel-displaced or T-shaped manner, contributing to the stability of the crystal lattice.
The interplay of these interactions determines the final crystal lattice, influencing physical properties such as melting point and solubility.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorptions in the UV region, arising from π→π* transitions within the extended conjugated system. This system includes the fused benzene (B151609) and furan rings, further extended by the carbonyl group of the ester at the C2 position.
The benzofuran core itself typically shows two main absorption bands. The introduction of the ester group at C2 and the bromine atom at C6 modifies the electronic structure and thus the absorption spectrum. The ester group extends the conjugation, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzofuran. The bromine atom, with its lone pairs, can participate in resonance (a +R effect) and also exert an inductive effect (-I). These substituent effects can subtly shift the energy levels of the molecular orbitals, leading to changes in the λₘₐₓ values.
Table 4: Predicted UV-Vis Absorption Bands and Electronic Transitions
| Approximate λₘₐₓ (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~210-230 | π → π* | Benzene ring (E₂ band) |
| ~270-290 | π → π* | Benzofuran system (B band) |
| ~300-320 | π → π* | Extended conjugated system |
Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level Strictly Excluding Clinical/dosage/safety
In Vitro Cytotoxicity and Antiproliferative Mechanisms in Cancer Cell Lines
Benzofuran (B130515) derivatives, particularly those halogenated, have demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines. The introduction of halogen atoms, such as bromine, into the benzofuran structure is known to significantly enhance anticancer activity. nih.gov This is often attributed to the formation of "halogen bonds," which can improve the binding affinity of the compound to its molecular targets. nih.gov
Studies on closely related bromo-substituted benzofurans have shown potent cytotoxic activity. For instance, a derivative with a bromine atom on the methyl group at the 3-position exhibited remarkable cytotoxicity against K562 (human chronic leukemia) and HL60 (human acute leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov Another study highlighted a bromo- and methoxy-substituted benzofuran derivative that was particularly active against A549 (lung cancer) and HepG2 (liver cancer) cell lines. nih.govmdpi.com These findings suggest that Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate likely exerts significant antiproliferative effects, warranting further investigation into its specific activity profile against a broad panel of cancer cells.
| Derivative | Cancer Cell Line | IC50 (µM) |
| 1,1′-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl)diethanone | K562 (Leukemia) | 5 |
| 1,1′-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl)diethanone | HL60 (Leukemia) | 0.1 |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Significant Activity |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | Significant Activity |
| Benzofuran-isatin conjugate (5a) | SW-620 (Colon) | 8.7 |
| Benzofuran-isatin conjugate (5a) | HT-29 (Colon) | 9.4 |
| Benzofuran-isatin conjugate (5d) | SW-620 (Colon) | 6.5 |
| Benzofuran-isatin conjugate (5d) | HT-29 (Colon) | 9.8 |
Apoptosis Induction and Programmed Cell Death Pathways
A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Research on analogous benzofuran structures indicates that they can trigger apoptotic pathways in cancer cells. For example, certain benzofuran-isatin conjugates have been shown to provoke apoptosis in a dose-dependent manner in SW-620 colon cancer cells. nih.gov The mechanism involved the significant inhibition of the anti-apoptotic protein Bcl2 and an increase in the level of cleaved PARP, a key indicator of apoptosis. nih.gov
Furthermore, studies on other halogenated benzofuran derivatives reveal that their pro-apoptotic properties are linked to the activation of executioner caspases 3 and 7. nih.gov These enzymes are central to the apoptotic process, cleaving numerous cellular substrates, which leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation. nih.gov The activation of the intrinsic apoptotic pathway, often involving apical caspase-9, has also been implicated in the cancericidal effects of similar chemical structures. nih.gov This suggests that this compound may induce cytotoxicity by activating these critical caspase cascades, leading to the systematic dismantling of the cancer cell.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells due to their increased metabolic rate. nih.gov This makes them more vulnerable to agents that further increase oxidative stress. Some bromo-substituted benzofuran derivatives have been shown to exert stronger pro-oxidative effects, leading to the accumulation of ROS within cancer cells. nih.govmdpi.com This elevation in ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, which ultimately triggers cell death pathways like apoptosis. nih.gov The mechanism involves the ROS-dependent oxidation of cellular components, a strategy that can be exploited for anticancer therapies. nih.gov It is plausible that the bromine atom in this compound contributes to its ability to generate ROS and induce oxidative stress in cancer cells.
Cell Cycle Modulation and Growth Inhibition Mechanisms
Interference with the cell cycle is another key strategy for inhibiting cancer cell proliferation. The cell cycle is a tightly regulated process, and its disruption can lead to growth arrest or apoptosis. nih.govmdpi.com Studies have shown that bromo-substituted benzofuran derivatives can modulate the cell cycle. For instance, one such compound was found to cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. nih.govmdpi.com This arrest prevents the cells from progressing through DNA synthesis (S phase) and mitosis (M phase), thereby inhibiting proliferation. nih.gov The ability to halt the cell cycle is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. mdpi.comnih.gov By inducing cell cycle arrest, this compound could effectively halt the uncontrolled division of cancer cells.
Enzyme Inhibition Studies and Mechanistic Insights
The biological activity of benzofuran derivatives is often linked to their ability to inhibit specific enzymes that play crucial roles in cancer progression.
Carbonic Anhydrase (CA) Inhibition: Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are key targets in cancer therapy because they are involved in regulating pH in the tumor microenvironment, promoting tumor growth and metastasis. nih.gov Benzofuran-based carboxylic acids and sulfonamides have been investigated as inhibitors of these enzymes. nih.govacs.orgresearchgate.net Studies have shown that 5-bromobenzofuran (B130475) tails linked to carboxylic acid moieties can act as submicromolar inhibitors of hCA IX, with high selectivity over off-target isoforms like hCA I and II. nih.gov For example, certain derivatives showed potent hCA IX inhibition with Kᵢ values as low as 0.56 µM. nih.gov This suggests a potential mechanism for this compound as a selective inhibitor of tumor-associated carbonic anhydrases.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.govnih.gov Inhibition of VEGFR-2 is a validated strategy in cancer treatment. nih.gov The benzofuran scaffold has been utilized in the design of VEGFR-2 inhibitors. While direct studies on the title compound are limited, the general class of heterocyclic compounds is known to produce potent VEGFR-2 inhibitors. nih.gov
| Compound Class | Target Enzyme | Inhibition Values (Kᵢ or IC50) |
| Benzofuran-based carboxylic acid (9f) | hCA IX | 0.56 µM (Kᵢ) |
| Benzofuran-based carboxylic acid (9e) | hCA IX | 0.79 µM (Kᵢ) |
| Benzofuran-based carboxylic acid (9b) | hCA IX | 0.91 µM (Kᵢ) |
| Benzofuran-based carboxylic acid (9c) | hCA XII | 0.88 µM (Kᵢ) |
| Diaryl thiourea (B124793) derivative (DATU6) | VEGFR-2 | 23.5 nM (IC50) |
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Design
Structure-activity relationship (SAR) studies of benzofuran derivatives have provided critical insights into the structural features required for potent biological activity. nih.govnih.gov These studies consistently highlight the importance of specific substitutions on the benzofuran core.
Halogenation : The introduction of a halogen, particularly bromine, at various positions on the benzofuran ring system has been shown to significantly increase cytotoxic activity. nih.gov The position of the halogen is a critical determinant of its biological effect. nih.gov The presence of a bromine atom, as in this compound, is therefore considered a key feature for enhanced antiproliferative potential.
Substitution at C-2 : SAR studies have revealed that substitutions at the C-2 position, such as an ester or other heterocyclic rings, are crucial for the cytotoxic activity of benzofuran compounds. nih.gov The ethyl carboxylate group at the C-2 position of the title compound is thus an important contributor to its biological profile.
Substitution at C-3 : The presence of a methyl group at the C-3 position is also a common feature in biologically active benzofurans. Research on 3-methylbenzofuran (B1293835) derivatives has demonstrated their potential as antitumor agents. tandfonline.com
These SAR findings underscore that the specific arrangement of the bromo group at position 6, the methyl group at position 3, and the ethyl carboxylate at position 2 in this compound represents a deliberate design for potent biological interactions.
In Vitro Antimicrobial Activity against Specific Microbial Strains
In addition to their anticancer properties, benzofuran derivatives have been explored for their antimicrobial activities. The benzofuran scaffold is a promising platform for the development of new agents to combat bacterial and fungal infections. researchgate.net
Research on related benzofuran-2-carboxylate derivatives has shown that these compounds can exhibit a broad spectrum of antimicrobial activity. The presence of electron-withdrawing groups, such as halogens, has been noted to contribute positively to this activity. While specific data for this compound is not extensively detailed, studies on analogous compounds provide valuable indications. For example, compounds with electron-donating substituents like methyl and ethyl groups have shown more activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. researchgate.net Other studies have reported Minimum Inhibitory Concentration (MIC) values for related heterocyclic compounds against various microbes, with some derivatives showing efficacy in the range of 62.5 µg/mL against Gram-positive bacteria. researchgate.net Some benzofuran derivatives have also demonstrated antifungal activity against Candida species.
| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) |
| N-(2,3-dimethylphenyl)-2-((4-ethylphenoxy)methyl)benzamide | Gram-positive bacteria | 62.5 |
| Related Griseofulvin (Standard) | Candida albicans | 0.50 (mg/mL) |
Investigation of Bacterial and Fungal Inhibition Mechanisms
While direct studies on the antibacterial and antifungal mechanisms of this compound are not extensively documented, research on analogous bromo-benzofuran derivatives offers potential insights. The antimicrobial activity of benzofurans is often attributed to their ability to interfere with essential cellular processes in pathogens.
For some benzofuran compounds, proposed mechanisms of antibacterial action include the inhibition of key enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the benzofuran ring, enhanced by the presence of a bromine atom, may facilitate the compound's passage through the microbial cell membrane. Once inside, the molecule could interact with intracellular targets, disrupting normal physiological functions and leading to bacteriostatic or bactericidal effects.
In the context of antifungal activity, certain benzofuran derivatives have been shown to disrupt the integrity of the fungal cell membrane. nih.gov This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Another potential mechanism involves the inhibition of enzymes crucial for fungal survival, such as those involved in ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov It has been observed in related compounds that the introduction of a bromine atom can significantly enhance antifungal activity. nih.gov
Table 1: Postulated Antimicrobial Mechanisms of Action for Benzofuran Derivatives
| Mechanism | Description | Potential Target |
| Membrane Disruption | Alteration of cell membrane integrity, leading to increased permeability and leakage of cellular contents. | Phospholipid bilayer, membrane-bound proteins |
| Enzyme Inhibition | Interference with the function of essential microbial enzymes. | DNA gyrase, topoisomerases, enzymes in ergosterol biosynthesis |
| Inhibition of Macromolecular Synthesis | Blockade of DNA, RNA, or protein synthesis. | Ribosomes, DNA/RNA polymerases |
It is important to emphasize that these are generalized mechanisms observed for the broader class of benzofurans, and specific studies are required to determine if this compound operates through similar pathways.
Antioxidant Activity and Radical Scavenging Mechanisms
The antioxidant potential of phenolic compounds, a class to which some benzofuran derivatives belong, is well-established. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
The core mechanism of radical scavenging by antioxidants involves the stabilization of highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.gov This can occur through several pathways:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity.
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, followed by the transfer of a proton.
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical.
Immunomodulatory Effects on Immune Cells (in vitro)
The in vitro effects of this compound on immune cells have not been specifically reported. Research on other classes of heterocyclic compounds has demonstrated a wide range of immunomodulatory activities, including both immunostimulatory and immunosuppressive effects.
Potential mechanisms by which a compound like this compound could modulate immune cell function include:
Cytokine Production: Altering the production and release of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, interleukins) from immune cells such as macrophages and lymphocytes.
Cell Proliferation: Affecting the proliferation of immune cells in response to mitogenic or antigenic stimulation.
Signal Transduction Pathways: Interfering with intracellular signaling pathways that are crucial for immune cell activation and function, such as the NF-κB or MAPK pathways.
To ascertain the immunomodulatory properties of this compound, in vitro studies using isolated immune cell populations would be necessary. Such studies would typically involve exposing macrophages, lymphocytes, or other immune cells to the compound and measuring various parameters of immune function.
Table 2: Potential In Vitro Immunomodulatory Assays
| Assay | Measured Parameter | Immune Cell Type |
| Cytokine ELISA | Secretion of specific cytokines (e.g., TNF-α, IL-6, IL-10) | Macrophages, PBMCs |
| Lymphocyte Proliferation Assay | Proliferation of lymphocytes in response to mitogens | Splenocytes, PBMCs |
| Phagocytosis Assay | Engulfment of particles by phagocytic cells | Macrophages, Neutrophils |
| Nitric Oxide Production Assay | Production of nitric oxide by activated macrophages | Macrophages |
Without such experimental data, any discussion on the immunomodulatory effects of this compound remains hypothetical.
Exploration of Non Biological Applications and Functional Materials Research
Advanced Synthetic Intermediates for Complex Organic Molecules
The strategic placement of functional groups on the benzofuran (B130515) core makes Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate a valuable intermediate for the construction of more complex molecular architectures. The bromine atom at the 6-position, the ethyl ester at the 2-position, and the methyl group at the 3-position each offer distinct sites for chemical modification.
The presence of a bromo substituent is particularly significant, as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Chemists can leverage this group for well-established transformations, including:
Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.
Heck Reaction: Coupling with alkenes to form substituted olefins.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Furthermore, the ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in reactions like the Curtius or Schmidt rearrangements. The methyl group can also potentially undergo functionalization, such as radical bromination, to introduce further complexity. These synthetic possibilities position the title compound as a key starting material for creating highly substituted benzofuran derivatives, which are often difficult to synthesize through other methods. acs.orgacs.org For instance, the bromination of a similar benzofuran structure was readily achieved using N-bromosuccinimide (NBS) to form a fully substituted derivative, demonstrating the utility of halogenation in this class of compounds. acs.org
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| 6-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl |
| 6-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |
| 2-Carboxylate | Hydrolysis | NaOH or KOH, then H₃O⁺ | Carboxylic Acid |
| 2-Carboxylate | Amidation (after hydrolysis) | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
Research on Nonlinear Optical (NLO) Properties and Photophysical Behavior
Organic molecules with extended π-conjugated systems are of significant interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical data storage and processing. nih.gov Benzofuran derivatives, due to their fused aromatic structure, can be tailored to exhibit desirable photophysical and NLO properties. nih.gov Research into related functionalized benzofurans has shown that their absorption and emission characteristics can be tuned by altering substituents on the core structure. researchgate.netresearchgate.net
While direct studies on this compound are not widely reported, the investigation of similar compounds provides a strong rationale for its potential in this area. For example, a study on functionalized benzofuran derivatives demonstrated that these molecules could serve as promising optical limiting materials. researchgate.net Another investigation into benzofuran-pyrene hybrids revealed that benzofuran annulation (the fusion of the furan (B31954) ring) had a bathochromic effect (a shift to longer wavelengths) on the photophysical properties of the parent chromophore. researchgate.net The introduction of electron-donating and electron-withdrawing groups onto the benzofuran scaffold is a common strategy to enhance NLO responses. The bromo- and ethyl carboxylate groups on the title compound represent a combination of a weakly deactivating and an electron-withdrawing group, respectively, which could influence its intramolecular charge transfer characteristics and, consequently, its NLO properties. Further research, including computational (DFT) studies and experimental measurements (like Z-scan), would be necessary to quantify the NLO response of this specific molecule. nih.gov
| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Finding | Reference |
|---|---|---|---|---|
| Functionalized Benzofuran (Compound 3b) | ~375 | ~450 | Exhibited promising nonlinear optical (NLO) response. | researchgate.net |
| Benzofuran-Pyrene Hybrid | Not specified | ~400-450 | Benzofuran annulation caused a bathochromic shift. | researchgate.net |
| Benzofuran-Naphthyridine | Not specified | Not specified | Characterized by high fluorescence and quantum yield. | nih.gov |
Applications in Agrochemical Research as Chemical Probes or Candidate Agents (e.g., Fungicidal/Herbicidal Potential)
The benzofuran core is present in numerous natural and synthetic compounds with potent antimicrobial and antifungal activities. researchgate.netresearchgate.net This has prompted significant interest in developing benzofuran derivatives as potential agrochemicals to protect crops from fungal pathogens. Halogenated derivatives, in particular, have shown notable bioactivity. Research has demonstrated that chloro- and bromo-substituted benzofurans can exhibit significant antifungal properties. researchgate.netniscair.res.in
For instance, a study on benzofuran-2-carboxylate 1,2,3-triazoles found that compounds with a chloro substituent on the benzofuran ring were among the most bioactive against tested bacterial and fungal strains. niscair.res.in This suggests that the electron-withdrawing nature of a halogen at this position can contribute positively to antimicrobial activity. Another report highlighted that halogenated derivatives of 3-benzofurancarboxylic acids, including brominated esters, exhibited antifungal activity against Candida albicans. researchgate.net The structural features of this compound—namely the brominated benzene (B151609) ring—make it a strong candidate for screening in agrochemical research. Its potential as a fungicide could be evaluated against common plant pathogens such as those causing white-rot and brown-rot. ncsu.edu The development of new fungicide modes of action is critical for managing resistance in plant pathogens, and exploring novel chemical scaffolds like this one is a key strategy. nih.gov
Development as Ligands in Coordination Chemistry and Catalysis
While the use of benzofurans in catalytic transformations is well-documented, their application as ligands in coordination chemistry is a less explored but promising field. nih.govthieme.de this compound possesses several potential coordination sites: the oxygen atom of the furan ring and the two oxygen atoms of the ethyl carboxylate group. These heteroatoms have lone pairs of electrons that can be donated to a metal center to form stable coordination complexes.
The development of novel ligands is crucial for advancing the field of catalysis. Ligands play a key role in modulating the steric and electronic properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. By coordinating to metals like palladium, nickel, copper, or rhodium, benzofuran-based ligands could potentially be used to catalyze a wide range of organic transformations. globethesis.com The specific substitution pattern of this compound could lead to unique coordination geometries and electronic effects at the metal center. While extensive research is needed to synthesize and characterize such metal complexes and evaluate their catalytic efficacy, the fundamental structural features of the molecule make it an intriguing target for exploration in ligand design and homogeneous catalysis.
Future Research Trajectories and Interdisciplinary Opportunities
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
| Input Molecular Descriptors | Predicted Property / Endpoint | Potential Application |
|---|---|---|
| Topological Polar Surface Area (TPSA), Molecular Weight (MW), LogP | ADME (Absorption, Distribution, Metabolism, Excretion) Profile | Optimizing drug-likeness and pharmacokinetic properties. |
| Electronic descriptors (e.g., HOMO/LUMO energies), Steric parameters | Binding Affinity (IC50, Ki) for a specific kinase or enzyme | Designing potent and selective enzyme inhibitors (e.g., for oncology). nih.govnih.gov |
| 2D Fingerprints, Graph-based representations | Antimicrobial or Antiviral Activity | Discovering new agents to combat infectious diseases. nih.gov |
| Calculated geometric and quantum chemical properties | Synthetic Accessibility Score | Prioritizing molecules that are synthetically feasible. biopharmatrend.com |
Microfluidic and Flow Chemistry Approaches for Scalable Synthesis Research
Traditional batch synthesis, while effective at the lab scale, often faces challenges with scalability, safety, and precise reaction control. Microfluidic and flow chemistry present a transformative alternative for the synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate and its derivatives. elveflow.com These technologies involve performing chemical reactions in continuous-flowing streams within micro-scale channels. researchgate.net
The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be performed under more aggressive conditions with greater control and safety. elveflow.comnih.gov This can lead to significantly reduced reaction times, higher yields, and minimized byproduct formation. elveflow.com For the synthesis of benzofurans, which often involves transition-metal-catalyzed reactions like Sonogashira or Heck couplings, flow chemistry provides a platform for precise control over catalyst loading, residence time, and temperature, optimizing the reaction outcome. nih.govresearchgate.net Furthermore, integrating in-line analytical technologies allows for automated, real-time reaction monitoring and optimization, accelerating the discovery of ideal synthesis conditions. elveflow.comsciencedaily.com
| Parameter | Traditional Batch Synthesis | Microfluidic/Flow Synthesis |
|---|---|---|
| Heat Transfer | Slow and inefficient, potential for hotspots. | Rapid and highly efficient, precise temperature control. elveflow.com |
| Mass Transfer | Dependent on stirring efficiency, can be limited. | Enhanced due to short diffusion distances, efficient mixing. researchgate.net |
| Safety | Higher risk with exothermic reactions or hazardous reagents at scale. | Inherently safer due to small reaction volumes at any given time. elveflow.com |
| Scalability | Often requires re-optimization of reaction conditions ("scaling-up" issues). | Easily scalable by running the system for longer or in parallel ("scaling-out"). elveflow.com |
| Reaction Time | Can range from hours to days. | Typically reduced to seconds or minutes. nih.gov |
Exploration of Novel Biological Targets and Phenotypic Screening Assays in vitro
While many benzofuran (B130515) derivatives are investigated for specific, predefined biological targets (a target-based approach), a complementary and powerful strategy is phenotypic screening. nih.gov This approach involves testing compounds in cell-based or organism-based assays that measure a specific physiological or pathological outcome (the phenotype) without prior knowledge of the molecular target. nih.gov This method is particularly useful for complex diseases and can uncover novel mechanisms of action.
This compound and its derivative libraries could be subjected to a battery of high-throughput phenotypic screens. For instance, assays could measure effects on cancer cell morphology, inhibition of biofilm formation in bacteria, reduction of inflammatory markers in immune cells, or protection of neurons from induced toxicity. researchgate.net A positive "hit" in a phenotypic screen prompts further investigation to identify the molecular target responsible for the observed effect, a process known as target deconvolution. This unbiased approach opens the door to discovering entirely new therapeutic applications for this class of compounds, moving beyond established targets like kinases or receptors. nih.govnih.govnih.gov
| Disease Area | Phenotypic Assay | Measured Outcome |
|---|---|---|
| Oncology | High-content imaging of tumor spheroids | Inhibition of growth, induction of apoptosis, changes in morphology. tandfonline.com |
| Infectious Disease | Bacterial or fungal biofilm formation assay | Reduction in biofilm mass or viability. |
| Neurodegeneration | Assay for neurite outgrowth in neuronal cells | Protection against amyloid-β toxicity or promotion of neuronal repair. researchgate.net |
| Inflammation | LPS-stimulated macrophage assay | Reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
Development of Supramolecular Assemblies Incorporating Benzofuran-2-carboxylates
Beyond pharmacology, the structural features of this compound make it an attractive candidate for the construction of novel supramolecular materials. Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding.
The bromine atom at the 6-position can act as a halogen bond donor, a highly directional interaction useful in crystal engineering. The ethyl carboxylate group provides sites for hydrogen bonding or coordination to metal ions. The extended aromatic system of the benzofuran core is ideal for engaging in π-π stacking interactions. By strategically modifying the core structure, researchers can design molecules that self-assemble into ordered, functional architectures like liquid crystals, gels, or porous organic frameworks. These materials could find applications in areas such as organic electronics, chemical sensing, or gas storage.
| Interaction Type | Molecular Feature | Potential Supramolecular Assembly |
|---|---|---|
| Halogen Bonding | C6-Bromine atom | Directional crystal packing, co-crystals, liquid crystals. |
| Hydrogen Bonding | C2-Ester carbonyl oxygen | Polymeric chains, gels, host-guest complexes. |
| π-π Stacking | Benzofuran aromatic ring system | Stacked columnar structures, charge-transfer materials. |
| Metal Coordination | Ester and furan (B31954) oxygen atoms | Metal-Organic Frameworks (MOFs), coordination polymers. |
Collaborative Research at the Interface of Organic Chemistry, Computational Science, and Chemical Biology
Realizing the full potential of this compound will require a deeply integrated, interdisciplinary approach. The future of research in this area lies in the seamless collaboration between distinct scientific fields.
Organic chemists will continue to devise novel, efficient synthetic routes, including catalytic and flow-chemistry methods, to produce the parent compound and its derivatives. nih.govnih.govchemrxiv.org
Computational scientists will employ AI and molecular modeling to predict the properties of virtual compounds, guiding synthetic efforts toward molecules with the highest potential. aip.orgresearchgate.net
Chemical biologists will develop and perform high-throughput phenotypic screens to identify novel biological activities and subsequently elucidate the underlying mechanisms of action. nih.gov
This synergistic cycle—where computational predictions guide synthesis, and biological screening provides feedback for the next generation of computational models—will create a rapid and efficient engine for discovery. Such collaborative efforts will be essential to translate the chemical potential of the benzofuran scaffold into tangible solutions in medicine and material science.
Q & A
Q. Spectroscopic Analysis :
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm) confirm regiochemistry .
- HRMS : Validates molecular formula (e.g., C₁₂H₁₁BrO₃) .
Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?
- Methodological Answer :
- Nucleophilic Substitution : The 6-bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids for diversification .
- Ester Hydrolysis : Basic conditions (e.g., NaOH/EtOH) yield carboxylic acid derivatives for SAR studies .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during bromination of the benzofuran scaffold to minimize byproducts?
- Methodological Answer :
- Computational Modeling : DFT calculations predict electrophilic attack preferences at the 6-position due to electron-donating methyl groups at C3 stabilizing intermediates .
- Experimental Tuning : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to control reaction kinetics .
Q. What strategies resolve contradictory crystallographic data (e.g., disordered solvent molecules) in structural refinement?
- Methodological Answer :
- Multi-Program Validation : Cross-check refinement results using SHELXL (for small molecules) and PHENIX (for disorder modeling). Discrepancies are resolved via occupancy factor adjustments and electron density maps .
- Twinned Data Handling : For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws, while ORTEP-3 visualizes molecular packing .
Q. How do steric and electronic effects influence the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with target proteins (e.g., cytochrome P450). The methyl group at C3 may sterically hinder binding, while the bromine enhances hydrophobic contacts .
- Kinetic Assays : Competitive inhibition constants (Kᵢ) are derived from Lineweaver-Burk plots, with IC₅₀ values correlated to substituent electronegativity .
Q. What advanced techniques characterize conformational dynamics of the benzofuran ring in solution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
